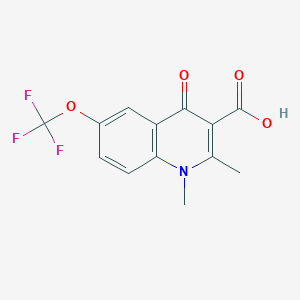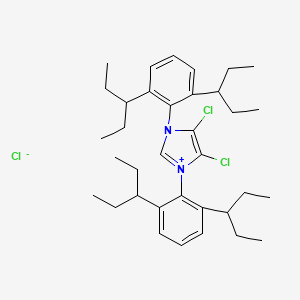
Potassium 2-methylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-methylmalonate is an organic salt compound with the molecular formula C5H7KO4. It is a derivative of malonic acid where one of the hydrogen atoms on the central carbon is replaced by a methyl group, and the carboxyl groups are in the form of potassium salts. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 2-methylmalonate can be synthesized through the selective monohydrolysis of symmetric diesters. One common method involves the reaction of dimethyl malonate with a base such as potassium hydroxide, followed by the selective hydrolysis of one ester group to yield the desired half-ester potassium salt . The reaction conditions typically involve the use of water and a small proportion of a volatile co-solvent, making the process environmentally benign and straightforward .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of efficient selective monohydrolysis techniques to ensure high yields and purity. The reaction is carried out in large reactors with controlled temperature and pressure to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the potassium ion is replaced by other nucleophiles.
Decarboxylation Reactions: Upon heating, this compound can undergo decarboxylation to form 2-methylpropanoic acid.
Esterification Reactions: The compound can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Bases: Potassium hydroxide, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, ethanol.
Major Products Formed:
2-Methylpropanoic Acid: Formed through decarboxylation.
Various Esters: Formed through esterification with different alcohols.
Aplicaciones Científicas De Investigación
Potassium 2-methylmalonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium 2-methylmalonate involves its role as a substrate or inhibitor in various biochemical reactions. In metabolic pathways, it can act as a competitive inhibitor of enzymes involved in carboxylation and decarboxylation reactions. For example, it can inhibit the activity of enzymes such as succinate dehydrogenase by competing with natural substrates . This inhibition can lead to alterations in metabolic flux and the accumulation of intermediate metabolites .
Comparación Con Compuestos Similares
Ethyl Potassium Malonate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl Malonate: Lacks the potassium salt form and has two methyl groups.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl groups.
Uniqueness: Potassium 2-methylmalonate is unique due to its specific substitution pattern and the presence of the potassium ion, which imparts distinct reactivity and solubility properties. Its ability to undergo selective reactions and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
dipotassium;2-methylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKYZMDNULJRF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)
![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)




![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)

![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200703.png)


![N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8200719.png)

